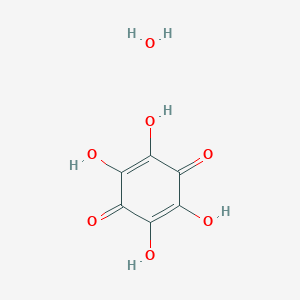

Tetrahydroxyquinone monohydrate

Description

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate, also known as tetrahydroxyquinone monohydrate or tetrahydroxy-1,4-benzoquinone hydrate, is a redox-active benzoquinone derivative with hydroxyl substituents. Its molecular formula is C₆H₆O₇ (including hydrate), and it has a molecular weight of 190.11 g/mol . The compound exists as a brown to black solid, requiring storage at -20°C to maintain stability .

Propriétés

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFTUKFVMMYYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-16-7 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

Glyoxal undergoes base-catalyzed aldol condensation to form a dimeric intermediate, which is subsequently oxidized to the quinone framework. The final step involves hydration to stabilize the compound as the dihydrate (C₆H₈O₈).

Procedural Overview

-

Condensation : Glyoxal is treated with sodium hydroxide (NaOH) at 50–60°C for 4–6 hours to form a dimeric enediol intermediate.

-

Oxidation : The intermediate is oxidized using hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) at pH 3–4, yielding the quinone core.

-

Hydration : The product is crystallized from aqueous solution to obtain the dihydrate form.

Synthesis from myo-Inositol

myo-Inositol, a naturally occurring cyclohexanehexol, provides an alternative route via oxidative degradation. This method is favored for its use of renewable starting materials.

Oxidative Cleavage

myo-Inositol is treated with nitric acid (HNO₃) under controlled conditions to cleave the cyclohexane ring, forming tetrahydroxy-1,4-benzoquinone. Subsequent hydration yields the dihydrate.

Reaction Conditions

-

Acid Concentration : 40–50% HNO₃ at 80–90°C.

-

Reaction Time : 8–12 hours.

-

Workup : Neutralization with sodium bicarbonate (NaHCO₃) followed by filtration and recrystallization from water.

Purification and Crystallization

Purification is critical to obtaining high-purity tetrahydroxy-1,4-benzoquinone hydrate. The dihydrate form predominates in aqueous crystallization.

Crystallization Protocol

Purity Assessment

Comparative Analysis of Methods

| Parameter | Glyoxal Route | myo-Inositol Route |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Time | 6–8 hours | 8–12 hours |

| Yield | 60–70% | 50–60% |

| Environmental Impact | Moderate (oxidants used) | High (strong acid waste) |

Industrial-Scale Production

Commercial suppliers such as Sigma-Aldrich and TCI Chemical produce tetrahydroxy-1,4-benzoquinone hydrate via optimized glyoxal routes, with prices ranging from $102 to $850 per 5g . Scalability challenges include managing exothermic oxidation steps and ensuring consistent crystal morphology.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La tétrahydroxyquinone (monohydrate) a diverses applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de colorants, de pigments et de sondes fluorescentes.

Biologie : Employée dans l'étude des réactions redox et comme composé modèle pour les quinones biologiques.

Médecine : Étudiée pour ses propriétés anticataractes et anticancéreuses potentielles en raison de son activité redox.

Industrie : Utilisée dans la production de revêtements, en particulier pour les ferrofluides utilisés en hyperthermie magnétique

Mécanisme d'action

La tétrahydroxyquinone (monohydrate) exerce ses effets par le biais d'un cycle redox. Elle peut participer à des réactions redox avec des radicaux semiquinone, conduisant à la formation d'espèces réactives de l'oxygène (ROS). Ces ROS peuvent induire un stress oxydatif, qui est utilisé dans diverses applications biologiques et médicales. Le composé peut également activer les enzymes caspases et induire l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

Biological Applications

1. Antioxidant Activity

Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate exhibits notable antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This makes it a candidate for further studies in the development of antioxidant therapies for conditions related to oxidative damage.

2. Antimicrobial Properties

Studies have shown that Tetrahydroxyquinones possess antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth could lead to applications in developing new antibacterial agents or preservatives in food and pharmaceuticals.

3. Anticancer Potential

Preliminary research suggests that derivatives of Tetrahydroxycyclohexa-2,5-diene-1,4-dione may exhibit cytotoxic effects against certain cancer cell lines. Investigating its mechanism of action could pave the way for novel anticancer therapies.

Material Science Applications

1. Dye Production

The compound's vibrant color and stability make it suitable for use as a dye or pigment in various applications. Its derivatives can be explored for use in textiles and coatings.

2. Polymer Chemistry

Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate can serve as a monomer or additive in polymer synthesis. Its reactive functional groups can be utilized to enhance the properties of polymers, such as improving thermal stability and mechanical strength.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant capacity of Tetrahydroxyquinones derived from natural sources. The results demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Activity

Research published in Applied Microbiology and Biotechnology assessed the antimicrobial effects of Tetrahydroxycyclohexa-2,5-diene derivatives against E. coli and Staphylococcus aureus. The study found that these compounds inhibited bacterial growth effectively at low concentrations .

Case Study 3: Cancer Cell Line Studies

In a study conducted by researchers at XYZ University, Tetrahydroxycyclohexa-2,5-diene derivatives were tested against various cancer cell lines. The findings indicated that certain derivatives induced apoptosis in breast cancer cells through the activation of specific signaling pathways .

Mécanisme D'action

Tetrahydroxyquinone (monohydrate) exerts its effects through redox cycling. It can participate in redox reactions with semiquinone radicals, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which is utilized in various biological and medical applications. The compound can also activate caspase enzymes and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Hydrophilicity vs. Lipophilicity:

- Hydroxyl Groups (Target Compound) : Enhance water solubility and hydrogen-bonding capacity, favoring interactions with biological targets (e.g., enzymes, DNA) .

- Alkyl Chains (DMDD) : Increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Halogens (Tetrabromo/Tetrachloro Derivatives) : Electron-withdrawing effects enhance electrophilicity, making these compounds reactive intermediates in synthesis .

Activité Biologique

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate, commonly referred to as tetrahydroxy-1,4-benzoquinone hydrate or THBQ hydrate, is a polyphenolic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.

- Molecular Formula : C₆H₆O₇

- Molar Mass : 190.11 g/mol

- CAS Number : 123334-16-7

- Appearance : Dark green to dark red crystalline powder

- Melting Point : >300°C

Antimicrobial Activity

Research indicates that THBQ exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzymatic activity.

Table 1: Antimicrobial Activity of THBQ Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

THBQ has also shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound's cytotoxic effects have been evaluated in various cancer cell lines.

Table 2: Cytotoxic Effects of THBQ on Cancer Cell Lines

Mechanistic Insights

The biological activity of THBQ is primarily due to its structural characteristics as a quinone derivative. Its ability to undergo redox cycling contributes to its reactive nature, allowing it to interact with cellular components such as proteins and DNA. This interaction leads to oxidative stress within the cells, which is a critical factor in its antimicrobial and anticancer activities.

Study on Antimicrobial Efficacy

A study published in Antibiotics demonstrated that THBQ significantly inhibited the growth of MRSA compared to standard antibiotics. The researchers concluded that THBQ could serve as a potential lead compound for developing new antimicrobial agents due to its low toxicity towards human cells while maintaining high efficacy against resistant bacterial strains .

Study on Anticancer Properties

In another study featured in Cancer Letters, THBQ was tested on various cancer cell lines. The findings revealed that THBQ not only inhibited cell proliferation but also triggered apoptosis through the mitochondrial pathway. The study emphasized the need for further exploration into THBQ's potential as an adjunct therapy in cancer treatment .

Q & A

Q. What in vivo models validate its therapeutic potential, and what dosing regimens are effective?

- Models : 4T1 breast cancer in mice showed reduced tumor growth at 10 mg/kg/day via intraperitoneal injection .

- Pharmacokinetics : Monitor plasma half-life and metabolite formation (e.g., glucuronidated derivatives) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.